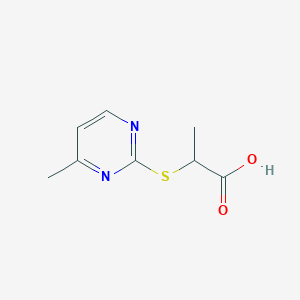

2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid is a compound used for proteomics research . It has a molecular formula of C8H10N2O2S and a molecular weight of 198.24 .

Molecular Structure Analysis

The molecular structure of 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid is defined by its molecular formula, C8H10N2O2S . This indicates that the molecule is composed of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid are largely determined by its molecular structure. It has a molecular weight of 198.24 . More specific properties such as melting point, boiling point, and solubility would require additional experimental data.Scientific Research Applications

Synthesis and Characterization

- 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid derivatives are used in the synthesis of various compounds with potential biological activities. For instance, a study demonstrated the synthesis of pyrimidine derivatives with antimicrobial activity by reacting this compound with sulfonyl chlorides and evaluating their in vitro antimicrobial properties (Mallikarjunaswamy et al., 2017).

Polymorphism and Molecular Structure

- Research has explored different polymorphic forms of 2-(pyrimidin-2-ylsulfanyl)acetic acid, revealing insights into its molecular structure and the angles formed between different parts of the molecule (Ramos Silva et al., 2011).

Potential Anti-Inflammatory and Analgesic Activities

- Some studies have synthesized derivatives of 2-(pyrimidin-2-ylsulfanyl)propionic acids and evaluated them for anti-inflammatory and analgesic activities, finding moderate effects in certain compounds (Kvita & Schweizer, 1989).

Applications in Heterocyclic Chemistry

- This compound is used in the synthesis of heterocyclic compounds. For example, a study explored the electrophilic heterocyclization of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, showing the formation of various fused pyrimidine derivatives (Bentya et al., 2008).

Impact on Ionization and Chemical Properties

- Investigations into the ionization properties of 2-(pyrimidin-2-yl)acetic acid derivatives, focusing on the effect of substituents on its ionization, have provided valuable insights into the chemical behavior of these compounds (Brown & Waring, 1978).

Regioselective Synthesis and Reactions

- The compound's derivatives have been utilized in regioselective synthesis processes. For example, regioselective intramolecular electrophilic cyclization of related compounds yielded various fused pyrimidine derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Kut et al., 2020).

Supramolecular Chemistry

- In the field of supramolecular chemistry, derivatives of this compound have been synthesized and investigated for their potential as ligands in co-crystallization, leading to the formation of novel supramolecular assemblies (Fonari et al., 2004).

properties

IUPAC Name |

2-(4-methylpyrimidin-2-yl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-3-4-9-8(10-5)13-6(2)7(11)12/h3-4,6H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTAVPJGMHSUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2474947.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2474949.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2474956.png)

![6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2474959.png)

![ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474962.png)

![3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474967.png)